molecular formula C10H21N2O2P B1664759 Bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester CAS No. 14984-65-7

Bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester

Cat. No. B1664759
CAS RN: 14984-65-7
M. Wt: 232.26 g/mol
InChI Key: SOYAWOSQURUWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB 163 is a TEPA analogue that has been tested for use in radiation therapy for patients with esophageal carcinoma;  adenocarcinomas of the gastrointestinal tract;  squamous carcinoma of the cervix;  and adenocarcinoma of the ovary. The drug is proposed to phosphorylate X ray induced DNA strand damage, and prolongs time of the absence of disease in patients. There may side effects on the GI system and the central nervous system.

Scientific Research Applications

Antitumor Activity

Bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester has been investigated for its antitumor properties. Studies have shown that it exhibits significant tumor inhibitory activities in experimental animals. One of its analogues, ethyl [bis(2,2-dimethyl-1-aziridinyl)phosphinyl]carbamate (AB-132), is under clinical investigation as an experimental antineoplastic agent (Bardos et al., 1965).

Radiation Potentiating Effect

This compound has been found to potentiate the effects of radiation therapy. In studies, the combination of the compound with radiation therapy showed synergistic effects, suggesting its potential use in combined modality trials for cancer treatment (G. Wampler, J. Wassum, R. Belgrad, 1979).

Chemical Properties and Reactions

Research into the chemical properties and reactions of bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester has provided insights into its pharmacologic properties. Studies have focused on its mechanisms of hydrolysis and alkylating activities, contributing to a better understanding of its therapeutic potential (C. Kelly, 1970).

Potential in Chemosterilization

This compound has also been explored for its use in chemosterilization, as demonstrated in studies involving pink bollworm moths. However, its effectiveness in this domain has been variable, with some studies showing less efficacy compared to other methods like irradiation (H. M. Flint, B. Wright, H. Sallam, B. Horn, 1975).

properties

CAS RN

14984-65-7

Product Name

Bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester

Molecular Formula

C10H21N2O2P

Molecular Weight

232.26 g/mol

IUPAC Name

1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine

InChI

InChI=1S/C10H21N2O2P/c1-6-14-15(13,11-7-9(11,2)3)12-8-10(12,4)5/h6-8H2,1-5H3

InChI Key

SOYAWOSQURUWHG-UHFFFAOYSA-N

SMILES

CCOP(=O)(N1CC1(C)C)N2CC2(C)C

Canonical SMILES

CCOP(=O)(N1CC1(C)C)N2CC2(C)C

Appearance

Solid powder

Other CAS RN

14984-65-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AB 163
AB-163
ethyl di-(2,2-dimethyl)ethylenamido phosphate
NSC 108878

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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